4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate
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Overview
Description
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further connected to a phenyl ring The compound also contains a carbamate group, which is a functional group derived from carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate can be achieved through several synthetic routes. One common method involves the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base to form 1-phenyl-2-nitropropene . This intermediate can then be further reacted with 4-methylphenyl isocyanate to form the desired carbamate compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include nitroso derivatives and hydroxylamines.
Substitution: Various substituted phenyl derivatives are formed depending on the substituents introduced.
Scientific Research Applications
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-nitropropene: Similar in structure but lacks the carbamate group.
4-Methyl-2,5-diphenylimidazole: Contains a similar phenyl ring structure but differs in functional groups.
Hydroxylamine, N-(alpha-methylphenethyl)-, hydrochloride: Shares some structural similarities but has different functional groups.
Uniqueness
4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate is unique due to the presence of both the nitro and carbamate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61126-49-6 |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
[4-(2-nitroprop-1-enyl)phenyl] N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H16N2O4/c1-12-3-7-15(8-4-12)18-17(20)23-16-9-5-14(6-10-16)11-13(2)19(21)22/h3-11H,1-2H3,(H,18,20) |
InChI Key |
HWCOZEOLAXEVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
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